{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate
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Overview
Description
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further connected to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3-methoxybenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate.
Reduction: Formation of {[(3-Methoxyphenyl)methyl]amine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate
- {[(3-Methoxyphenyl)methyl]amine
- {[(3-Methoxyphenyl)methyl]carbamoyl}ethyl benzoate
Uniqueness
{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides additional stability and reactivity compared to similar compounds with hydroxyl or amine groups.
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-5-6-13(10-15)11-18-16(19)12-22-17(20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJBXFSJXDWKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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